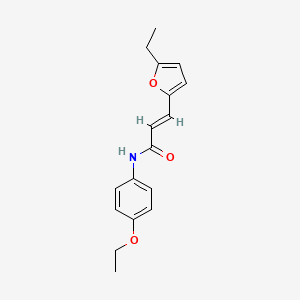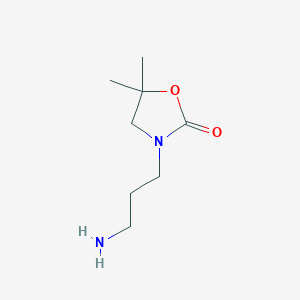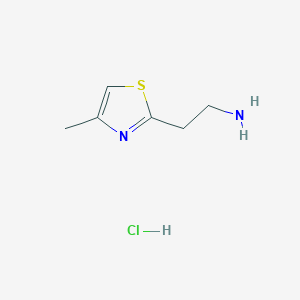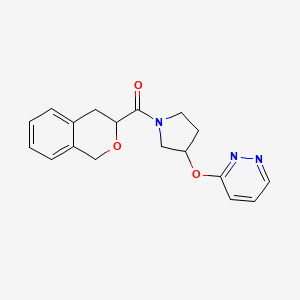
(E)-2-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and piperidine rings would likely contribute to the rigidity of the molecule, while the acrylamide group could participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the pyrazole and piperidine rings, as well as the acrylamide group. The nitrogen atoms in these groups could act as nucleophiles in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could increase its polarity, potentially affecting its solubility in various solvents .科学的研究の応用
Chemical Inhibitors of Cytochrome P450 Isoforms
Research has demonstrated the importance of selective chemical inhibitors for Cytochrome P450 (CYP) isoforms in predicting drug-drug interactions (DDIs) due to metabolism-based interactions. These inhibitors help decipher the specific CYP isoforms involved in the metabolism of various drugs, aiding in safer drug development and usage (Khojasteh et al., 2011).
Xylan Derivatives for Biopolymer Applications
The chemical modification of xylan into biopolymer ethers and esters highlights the versatility of chemical compounds in creating materials with specific properties. These modifications have implications for drug delivery applications, showcasing the intersection of chemistry and material science in developing novel therapeutic delivery vehicles (Petzold-Welcke et al., 2014).
Biological Activities of Pyrazoles
Pyrazoline derivatives, including those with pyrazole motifs similar to the compound , have been explored for their wide range of biological activities. These include antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer properties, demonstrating the compound class's potential in therapeutic applications (Shaaban et al., 2012).
Pyrazolo[3,4-d]pyrimidines in Medicine
The pyrazolo[3,4-d]pyrimidine scaffold, structurally related to pyrazoles, has shown significant therapeutic significance across various disease conditions, underscoring the importance of this structural motif in drug discovery. These compounds have been investigated for their potential in treating diseases of the central nervous system, cancer, inflammation, and more, indicating the broad applicability of such chemical structures in medicinal chemistry (Chauhan & Kumar, 2013).
Methyl-Substituted Pyrazoles in Medicinal Chemistry
Methyl substituted pyrazoles, closely related to the query compound, have been reported as potent scaffolds exhibiting a wide spectrum of biological activities. This highlights the ongoing interest and potential in exploring such compounds for developing new therapeutic agents (Sharma et al., 2021).
将来の方向性
特性
IUPAC Name |
(E)-2-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-14(12-16-6-4-3-5-7-16)19(24)20-17-8-10-23(11-9-17)18-13-15(2)21-22-18/h3-7,12-13,17H,8-11H2,1-2H3,(H,20,24)(H,21,22)/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLSPRCSPIANLS-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C(=CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)/C(=C/C3=CC=CC=C3)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-phenylacrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2497030.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[(2-hydroxyphenyl)methyl][(oxolan-2-yl)methyl]amino}acetamide](/img/structure/B2497032.png)


![2-chloro-N-[(6-methylpyridin-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2497035.png)


![(E)-5-phenyl-3-((pyridin-3-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2497040.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2497041.png)


![(2-Fluorophenyl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2497045.png)
![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2497046.png)
